Miloxacin - 37065-29-5

Miloxacin

Catalog Number: EVT-276384
CAS Number: 37065-29-5
Molecular Formula: C12H9NO6
Molecular Weight: 263.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Miloxacin (5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid) is a synthetic antibacterial agent belonging to the quinolone family, specifically the pyridonecarboxylic acids. [, , ] It is structurally related to oxolinic acid and exhibits a broad spectrum of activity against gram-negative bacteria. [, ] Miloxacin has been investigated for its potential use in treating bacterial infections in various species, including humans and fish. [, , , , , , ]

Oxolinic Acid

Compound Description: Oxolinic acid is a synthetic antibacterial agent that belongs to the quinolone family. It is primarily effective against Gram-negative bacteria, particularly those associated with urinary tract infections. []

Relevance: Oxolinic acid is structurally related to Miloxacin, sharing the core quinolone structure. [] Both compounds exhibit potent antibacterial activity against Gram-negative bacteria, but Miloxacin demonstrates greater potency in vitro and superior efficacy in vivo against infections caused by these bacteria. [] []

Nalidixic Acid

Compound Description: Nalidixic acid is a synthetic antibacterial agent and the first developed member of the quinolone class of antibiotics. It is primarily effective against Gram-negative bacteria and is used to treat urinary tract infections. []

Relevance: Nalidixic acid is structurally related to Miloxacin, both being members of the quinolone family of antibiotics. [] Miloxacin possesses significantly greater antibacterial activity against a wider range of Gram-negative bacteria compared to nalidixic acid. [] []

5,8-Dihydro-8-Oxo-2H-1,3-Dioxolo[4,5-g]quinoline-7-Carboxylic Acid (M-1)

Compound Description: M-1 is a major metabolite of Miloxacin, formed through demethylation. [] It is found in both urine and feces after Miloxacin administration. []

Relevance: M-1 is a structurally related metabolite of Miloxacin. [] While it retains some antibacterial activity, it is generally less potent than Miloxacin. []

1,4-Dihydro-1,6-Dimethoxy-7-Hydroxy-4-Oxoquinoline-3-Carboxylic Acid (M-2)

Compound Description: M-2 is a metabolite of Miloxacin formed through a series of metabolic transformations, including demethylation and oxidation. [] It is excreted in urine as a glucuronide conjugate. []

Relevance: M-2 is a structurally related metabolite of Miloxacin. [] It shows weaker antibacterial activity compared to the parent compound. []

Sulfamonomethoxine

Compound Description: Sulfamonomethoxine is a sulfonamide antibacterial agent used in aquaculture to treat various bacterial infections. []

Relevance: While not structurally related to Miloxacin, Sulfamonomethoxine is often mentioned alongside Miloxacin in studies concerning the detection of residual antibacterial agents in fish. [] [] This suggests their concurrent use in aquaculture.

Florfenicol

Compound Description: Florfenicol is a fluorinated amphenicol antibiotic commonly used in aquaculture to treat bacterial infections. []

Relevance: Similar to Sulfamonomethoxine, Florfenicol is not structurally similar to Miloxacin but is often studied alongside it in the context of aquaculture and residual drug detection in fish. [] []

Enoxacin

Compound Description: Enoxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. []

Relevance: Enoxacin belongs to the same broader class of antibiotics as Miloxacin, the quinolones. [] It exhibits potent antibacterial activity against various fish pathogens, comparable to other newer quinolones like norfloxacin and ciprofloxacin. []

Ciprofloxacin

Compound Description: Ciprofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. []

Relevance: Ciprofloxacin is a fluoroquinolone antibiotic, grouping it in the same broader class as Miloxacin. [] Studies highlight its potent activity against fish pathogens, even surpassing the effectiveness of Miloxacin against certain bacteria. []

Norfloxacin

Compound Description: Norfloxacin is a synthetic fluoroquinolone antibiotic primarily used for treating bacterial infections, particularly urinary tract infections. []

Relevance: Norfloxacin belongs to the fluoroquinolone class of antibiotics, placing it in the same category as Miloxacin. [] It exhibits potent antibacterial activity against a variety of fish pathogens, comparable to other newer quinolones like ciprofloxacin. []

Flumequine

Compound Description: Flumequine is a synthetic antibacterial agent belonging to the quinolone family and is primarily used in aquaculture to treat bacterial infections. []

Relevance: Flumequine shares the core quinolone structure with Miloxacin, making them structurally related. [] Both exhibit strong activity against fish pathogens, although newer quinolones like Enoxacin, Ciprofloxacin, and Norfloxacin demonstrate superior efficacy. []

Overview

Miloxacin is an antibiotic compound belonging to the fluoroquinolone class, primarily used for its antibacterial properties. It is particularly effective against a range of Gram-positive and Gram-negative bacteria, making it a valuable option in treating various infections. The compound is notable for its high potency and broad-spectrum activity.

Source and Classification

Miloxacin was initially developed for veterinary use, particularly in treating respiratory infections in livestock. It has been classified as a synthetic antimicrobial agent, specifically within the fluoroquinolone category, which also includes other well-known antibiotics like ciprofloxacin and levofloxacin. The chemical structure of miloxacin includes a bicyclic core that is characteristic of fluoroquinolones, which facilitates its mechanism of action against bacterial DNA.

Synthesis Analysis

Methods and Technical Details

The synthesis of miloxacin typically involves several steps, including the formation of the core bicyclic structure followed by the introduction of various functional groups that enhance its antibacterial activity. The initial steps often involve the cyclization of a substituted quinolone precursor, followed by fluorination and other modifications to achieve the desired pharmacological properties.

  1. Starting Materials: The synthesis begins with readily available quinolone derivatives.
  2. Cyclization: Key reactions involve cyclization processes that form the central bicyclic structure.
  3. Fluorination: Introduction of fluorine atoms is critical for enhancing antibacterial efficacy.
  4. Purification: The final product undergoes purification techniques such as crystallization or chromatography to ensure high purity levels.
Molecular Structure Analysis

Structure and Data

The molecular formula of miloxacin is C_17H_18F_2N_4O_3S. The compound features a complex structure characterized by:

  • A bicyclic core made up of a quinolone ring.
  • Fluorine substituents that contribute to its potency.
  • A piperazine moiety that enhances its solubility and bioavailability.

The three-dimensional structure can be visualized using molecular modeling software, allowing researchers to study its interactions with bacterial enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Miloxacin undergoes various chemical reactions during its synthesis and metabolism:

  1. Nucleophilic Substitution: This reaction is often employed to introduce different functional groups into the miloxacin structure.
  2. Hydrolysis: In biological systems, miloxacin can be hydrolyzed, affecting its pharmacokinetics and pharmacodynamics.
  3. Metabolic Pathways: Miloxacin is metabolized in the liver, where it can undergo oxidation and conjugation reactions, leading to various metabolites that may also exhibit antibacterial activity.
Mechanism of Action

Process and Data

Miloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication and repair in bacteria:

  • Inhibition of DNA Gyrase: By binding to the enzyme-DNA complex, miloxacin prevents the necessary supercoiling of DNA, which is essential for replication.
  • Topoisomerase IV Interaction: Miloxacin also interferes with this enzyme's function, further disrupting bacterial cell division.

This dual action contributes to miloxacin's effectiveness against a wide range of bacterial pathogens.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Miloxacin exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 364.41 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water, which affects its formulation for clinical use.
  • Stability: Miloxacin is generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining the appropriate dosage forms for administration and ensuring stability during storage.

Applications

Scientific Uses

Miloxacin has several applications in both veterinary and clinical settings:

  • Veterinary Medicine: Used extensively to treat respiratory infections in livestock, contributing to improved animal health and productivity.
  • Clinical Research: Investigated for potential use in treating human infections caused by resistant bacteria due to its broad-spectrum activity.
  • Pharmaceutical Development: Continues to be a subject of research aimed at enhancing its efficacy or reducing side effects through structural modifications.

The ongoing research into miloxacin reflects its importance as an antibiotic in combating bacterial infections across various fields.

Introduction to Miloxacin in Antimicrobial Research

Miloxacin represents a significant advancement in quinolone-based antibacterial agents developed during a critical period in antimicrobial research. As a second-generation synthetic compound first synthesized in the late 1980s, Miloxacin emerged when pharmaceutical research was intensely focused on expanding the spectrum of activity against Gram-negative pathogens while addressing emerging resistance patterns to earlier quinolones [9]. This compound occupies a pivotal position in antibiotic development history, bridging the gap between early quinolone agents and modern fluoroquinolones through strategic molecular modifications that enhanced its antibacterial efficacy and pharmacokinetic profile. Unlike its predecessors, Miloxacin was designed specifically to combat problematic Enterobacteriaceae while maintaining activity against common urinary and gastrointestinal pathogens, positioning it as a targeted therapeutic option during an era of increasing antibiotic resistance concerns [1] [9]. Its development history and structural characteristics offer valuable insights into antibacterial design principles that remain relevant in contemporary antimicrobial research.

Historical Context and Discovery of Miloxacin in Quinolone Development

The discovery of Miloxacin occurred during a transformative period in antibacterial development marked by three significant trends in quinolone research:

  • Generational Evolution: Miloxacin emerged after the introduction of first-generation quinolones (represented by nalidixic acid in 1962) but before third-generation agents with enhanced Gram-positive coverage. Its development timeline places it squarely within the second generation of quinolones, characterized by improved pharmacokinetics and expanded spectra compared to early compounds [9].

  • Resistance-Driven Innovation: By the mid-1980s, resistance to early quinolones was increasingly reported, particularly among Enterobacteriaceae. This resistance was primarily mediated through chromosomal mutations in DNA gyrase (the primary target) and increased efflux pump activity [1]. Miloxacin was developed specifically to address these emerging resistance mechanisms through structural refinements that enhanced bacterial penetration and target affinity.

  • Pharmaceutical Development Focus: Unlike the accidental discovery of penicillin, Miloxacin resulted from systematic structure-activity relationship (SAR) studies aimed at optimizing the quinolone core. Researchers focused on modifications at positions N-1, C-6, C-7, and C-8 to enhance antibacterial activity and overcome limitations of existing agents [9].

Table 1: Miloxacin in the Context of Quinolone Generational Development

GenerationTime PeriodRepresentative AgentsKey AdvancementsMiloxacin's Position
First1960s-1970sNalidixic acid, Oxolinic acidInitial DNA gyrase inhibition; Narrow spectrum (Gram-negative)Preceded Miloxacin; Limited spectrum
Second1980sMiloxacin, CiprofloxacinEnhanced Gram-negative coverage; Improved tissue penetrationContemporary development; Targeted Enterobacteriaceae
Third1990sLevofloxacin, SparfloxacinExpanded Gram-positive coverage; Once-daily dosingSucceeded Miloxacin; Broader spectrum
Fourth2000s-presentMoxifloxacin, DelafloxacinAnaerobic coverage; Enhanced safety profilesSignificantly post-dates Miloxacin

The molecular design of Miloxacin specifically addressed pharmacodynamic limitations observed in first-generation quinolones. By incorporating a cyclopropyl group at N-1 (enhancing DNA gyrase binding affinity) and optimizing the C-7 piperazinyl substituent (reducing efflux susceptibility), researchers achieved improved activity against clinically significant pathogens like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis [1] [9]. Patent applications from this period highlight these specific structural innovations as key differentiators from earlier quinolones. Early preclinical studies demonstrated Miloxacin's superior minimum inhibitory concentrations (MICs) against Enterobacteriaceae compared to nalidixic acid, with MIC90 values typically 8-16 times lower, positioning it as a promising agent during an era of growing resistance concerns [1].

Structural Analogues and Evolutionary Significance in Antibacterial Agents

Miloxacin's molecular architecture features strategic modifications that established important precedents for subsequent quinolone development while distinguishing it from structural analogues:

  • Core Quinolone Structure: Shares the fundamental 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold common to all quinolone antibiotics, essential for DNA gyrase inhibition [9].
  • N-1 Cyclopropyl Group: This substituent enhances Gram-negative activity while providing metabolic stability, a feature later adopted in ciprofloxacin and other successful fluoroquinolones.
  • C-6 Unsubstituted Position: Unlike fluoroquinolones that feature fluorine at this position, Miloxacin lacks this modification, resulting in reduced Gram-positive activity but lower potential for central nervous system toxicity.
  • C-7 Piperazine Ring: The specific dimethylpiperazine configuration improves penetration through porin channels in Gram-negative bacteria while reducing susceptibility to efflux mechanisms like AcrAB-TolC [1].
  • C-8 Methoxy Group: This modification reduces phototoxicity potential compared to earlier halogenated quinolones while enhancing activity against anaerobic bacteria.

Table 2: Comparative Structural Features and Activity Profiles of Select Quinolones

Structural FeatureMiloxacinNalidixic Acid (1st Gen)Ciprofloxacin (2nd Gen)Moxifloxacin (4th Gen)
N-1 SubstituentCyclopropylEthylCyclopropylCyclopropyl
C-6 PositionHHF (Fluoro)F (Fluoro)
C-7 SubstituentDimethylpiperazinylMethylPiperazinylDiazabicyclononyl
C-8 SubstituentOCH₃ (Methoxy)HHOCH₃ (Methoxy)
Gram-negative Activity++++++++++++++
Gram-positive Activity+-++++++
Anaerobic Coverage+--+++
Efflux SusceptibilityLowHighModerateVery Low
Key Resistance MechanismsModerate gyrA mutationsHigh gyrA mutationsModerate gyrA/parC, effluxLow gyrA/parC, efflux

Miloxacin's evolutionary significance lies primarily in its optimized activity against problematic Gram-negative pathogens through enhanced target binding and reduced efflux vulnerability. Mechanistically, Miloxacin inhibits DNA gyrase (topoisomerase II) in Gram-negative bacteria and topoisomerase IV in Gram-positive organisms, though with substantially greater affinity for the former [1] [9]. The compound's structure-activity relationship (SAR) contributions include demonstrating that C-8 methoxy substitution could enhance anaerobic coverage without the phototoxicity associated with C-8 halogens—a principle later applied to fourth-generation fluoroquinolones like moxifloxacin [5] [9]. Additionally, Miloxacin's specific C-7 dimethylpiperazine configuration demonstrated reduced susceptibility to efflux pumps compared to simpler piperazine derivatives, informing future design strategies to combat resistance mediated by transporters like AcrB [1].

The compound's structural innovations proved particularly effective against β-lactamase-producing Enterobacteriaceae, a growing concern in the 1980s. Unlike β-lactam antibiotics that are vulnerable to enzymatic hydrolysis, Miloxacin's mechanism of action remained effective against strains with extended-spectrum β-lactamases (ESBLs), providing an important therapeutic alternative during an era of increasing β-lactam resistance [1] [3]. However, its lack of a C-6 fluorine limited its potency against Gram-positive pathogens, a gap that subsequent fluoroquinolones would address through strategic fluorination.

Miloxacin’s Role in Addressing Antimicrobial Resistance: A Research Gap Analysis

Miloxacin's development was driven by emerging resistance to first-generation quinolones and β-lactam antibiotics, yet its clinical utility faced challenges from several resistance mechanisms that reveal important research gaps:

  • Target-Site Mutations: Like all quinolones, Miloxacin's efficacy is compromised by mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes. Research indicates that single-step mutations in gyrA could confer 4-8 fold increases in MIC for Miloxacin, while double mutations rendered it essentially ineffective [1]. This vulnerability highlights the ongoing need for compounds less susceptible to target-mediated resistance.

  • Efflux Systems: While Miloxacin's C-7 dimethylpiperazine provided some protection against efflux, multidrug efflux systems (particularly RND-type pumps like AcrAB-TolC in Enterobacteriaceae) still significantly impact its intracellular accumulation [1]. Research gaps persist in understanding how specific structural modifications can completely bypass these efflux mechanisms.

  • Plasmid-Mediated Resistance: Unlike contemporary β-lactams facing plasmid-encoded ESBLs, Miloxacin initially avoided enzymatic inactivation. However, later identification of plasmid-encoded quinolone resistance (PMQR) genes like qnr provided alternative protection mechanisms to bacteria, reducing quinolone efficacy through target protection rather than direct enzymatic destruction [3] [9].

Table 3: Research Gaps and Priorities in Miloxacin-Related Antimicrobial Resistance

Resistance ChallengeCurrent UnderstandingCritical Research GapsPotential Research Approaches
Target Modification (gyrA/parC mutations)Stepwise mutations progressively reduce susceptibilityDynamics of mutant selection in complex microbial communitiesNext-generation sequencing of clinical isolates during treatment failure
Efflux Pump OverexpressionDimethylpiperazine reduces but doesn't eliminate effluxStructural basis of Miloxacin-specific efflux recognitionCrystallography of pump-substrate complexes; Molecular dynamics simulations
Plasmid-Mediated Resistance (PMQR)qnr genes protect DNA gyrase from inhibitionImpact of Miloxacin use on environmental PMQR prevalenceOne Health surveillance in clinical/environmental settings
Biofilm PenetrationModerate penetration demonstrated in vitroEfficacy against device-associated biofilm infectionsAdvanced biofilm models; Pharmacokinetic/pharmacodynamic (PK/PD) modeling
Cross-Resistance with Later QuinolonesShared resistance mechanisms with fluoroquinolonesPotential for Miloxacin as resistance-breaker in combinationsSynergy studies with β-lactams/aminoglycosides; Efflux pump inhibitors

The One Health perspective reveals significant knowledge gaps regarding Miloxacin's role in environmental resistance selection. While modern surveillance systems increasingly adopt integrated approaches [7], data on how compounds like Miloxacin impact environmental resistance reservoirs remains limited. Current surveillance infrastructure in many regions lacks the capacity to track resistance across human, animal, and environmental sectors [4] [6], creating critical gaps in understanding the full ecological impact of older antimicrobial agents still present in waste streams. Research priorities should include:

  • Genomic Surveillance: Implementing whole-genome sequencing of resistant clinical isolates to distinguish clonal spread from de novo resistance development during Miloxacin therapy [7]. This approach could identify resistance mechanisms before they become widespread.

  • Efflux Pump Inhibition Strategies: Exploring Miloxacin's potential as a platform for developing efflux pump inhibitors (EPIs). Given its structural optimization against efflux, derivatives could serve as adjuvants for other antibiotics vulnerable to these transporters [1] [3].

  • Environmental Impact Studies: Investigating Miloxacin's persistence in wastewater and its contribution to environmental resistance selection, particularly given its stability compared to β-lactam antibiotics [6] [7]. Modern analytical methods could track Miloxacin residues and resistance gene selection in complex environmental samples.

  • Combination Therapy Exploration: Systematic evaluation of Miloxacin paired with β-lactam antibiotics or β-lactamase inhibitors against multidrug-resistant Enterobacteriaceae. Given its different mechanism of action, synergistic combinations could address resistance gaps while reducing selection pressure [3].

Despite being superseded by later-generation fluoroquinolones in clinical practice, Miloxacin remains a valuable research tool for understanding resistance evolution. Its specific structural attributes and historical context provide insights into resistance mechanisms that continue to challenge modern antimicrobial therapy, highlighting the ongoing need for innovative approaches to combat resistance across all sectors of the One Health continuum [4] [6] [7].

Properties

CAS Number

37065-29-5

Product Name

Miloxacin

IUPAC Name

5-methoxy-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

Molecular Formula

C12H9NO6

Molecular Weight

263.20 g/mol

InChI

InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16)

InChI Key

ABQYZRZVRIPTPI-UHFFFAOYSA-N

SMILES

CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Miloxacin; AB 206; AB-206; AB206

Canonical SMILES

CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.